(4S)-4-Propyloxolan-2-one

Catalog No.
S3343542
CAS No.
63095-60-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-Propyloxolan-2-one

CAS Number

63095-60-3

Product Name

(4S)-4-Propyloxolan-2-one

IUPAC Name

(4S)-4-propyloxolan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

NVTUTJMZAZZKAZ-LURJTMIESA-N

SMILES

CCCC1CC(=O)OC1

Canonical SMILES

CCCC1CC(=O)OC1

Isomeric SMILES

CCC[C@H]1CC(=O)OC1
  • Potential applications

    Due to its chemical structure containing a furanone ring, (4S)-4-Propyloxolan-2-one might hold potential in areas where similar furanone compounds are used. Furanones are a class of naturally occurring organic compounds with a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties . Research on other furanones suggests their potential as antitumor agents and enzyme inhibitors . However, specific research on (4S)-4-Propyloxolan-2-one in these areas is not yet documented in scientific literature.

  • Availability for research

(4S)-4-Propyloxolan-2-one, also known by its Chemical Abstracts Service number 72397-60-5, is a cyclic ester with the molecular formula C7_7H12_{12}O2_2 and a molecular weight of 128.17 g/mol. This compound belongs to the class of lactones, specifically a propyloxolan derivative, characterized by a five-membered ring structure containing an oxygen atom. The unique stereochemistry at the 4-position contributes to its distinct chemical properties and potential biological activities.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the oxidizing agent employed. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, (4S)-4-Propyloxolan-2-one can be converted into alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the leaving group in the ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4S)-4-Propyloxolan-2-one exhibits potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its mechanism of action may involve binding to specific molecular targets, thereby influencing various biochemical pathways. This property makes it a subject of interest in pharmacological studies aimed at developing new therapeutic agents.

The synthesis of (4S)-4-Propyloxolan-2-one can be achieved through several methods:

  • Cyclization of Hydroxybutanoic Acid Derivatives: A common synthetic route involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale production. This method allows for precise control over reaction conditions, ensuring consistent product quality and yield.

(4S)-4-Propyloxolan-2-one has various applications across multiple fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: The compound's potential as an enzyme inhibitor makes it valuable in studying metabolic pathways and drug interactions.
  • Medicinal Chemistry: Ongoing research is focused on exploring its therapeutic applications, particularly in drug development.

Studies on (4S)-4-Propyloxolan-2-one's interactions with biological systems are crucial for understanding its pharmacological potential. Research has shown that it may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity. These interactions are vital for elucidating its role in various biochemical pathways and its potential as a therapeutic agent.

Several compounds share structural similarities with (4S)-4-Propyloxolan-2-one:

Compound NameStructure TypeUnique Features
4-ButyrolactoneLactoneContains a butyl side chain; used as a solvent and intermediate in organic synthesis.
2-OxetanoneOxolane derivativeDifferent substitution pattern; used in organic synthesis.
Dihydrofuran-2-oneRelated compoundSimilar ring structure but different functional groups; used in various chemical syntheses.

Uniqueness: The distinct substitution pattern of (4S)-4-Propyloxolan-2-one imparts unique chemical and biological properties that differentiate it from these similar compounds. Its specific propyloxolane structure allows for unique interactions with biological targets, enhancing its value in research applications .

XLogP3

1.5

Wikipedia

(4S)-4-Propyloxolan-2-one

Dates

Modify: 2024-04-15

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